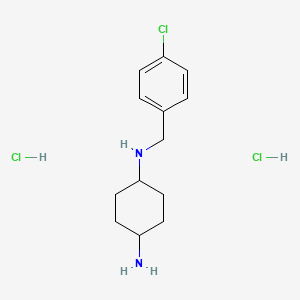

(1R*,4R*)-N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

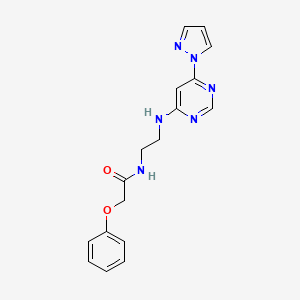

(1R*,4R*)-N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as AG-490, is a small molecule inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. AG-490 has been widely used in scientific research for its ability to inhibit these pathways and its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Luminescent Properties and Potential Optical Material Applications

Research on derivatives of cyclohexane-1,4-diamines has shown that these compounds can have luminescent properties. For example, certain chiral mononuclear and one-dimensional cadmium(II) complexes constructed using cyclohexane-1,4-diamine derivatives exhibit luminescence, suggesting potential applications as optical materials (Cheng et al., 2013).

Catalysis in Asymmetric Reactions

Cyclohexane-1,4-diamine derivatives have been utilized as asymmetric ligands and organocatalysts. For instance, N,N′-dialkylated cyclohexane-1,4-diamines have been applied in catalyzing the synthesis of alcohols through asymmetric reactions, showcasing their utility in the field of synthetic chemistry (Tsygankov et al., 2016).

Metal Complex Formation and Stereochemistry Studies

Research involving cyclohexane derivatives, including the synthesis of metal complexes, helps in understanding stereochemical behaviors and properties. For instance, studies on platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine provided insights into the stereochemistries of these complexes, attributable to the conformational requirements of both the cyclohexane ring and the chelate ring (Saito & Kidani, 1986).

Crystal Packing Interactions

The molecular structures of isomeric cyclohexane-1,4-diamines demonstrate significant intermolecular interactions, such as C–H⋯N and π⋯π contacts, which are crucial in crystal packing. This aspect is essential in materials science and crystal engineering (Lai et al., 2006).

Synthesis of Enantiomerically Enriched Compounds

Cyclohexane-1,4-diamine derivatives have been used in synthesizing enantiomerically enriched compounds. For example, (1R,2R)-N1-alkyl, N2-(4-chlorobenzyl)cyclohexane-1,2-diamines were designed and synthesized for use in copper(II) complex catalyzed asymmetric Henry reactions, yielding products with high enantiomeric excess and good yield (Liu et al., 2013).

X-Ray Structural Analysis

X-ray structural analysis of compounds like N,N′-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine provides valuable information on molecular structures and the intermolecular forces in these compounds, essential for understanding their chemical behavior (Guillaume et al., 2017).

Propiedades

IUPAC Name |

4-N-[(4-chlorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.2ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;;/h1-4,12-13,16H,5-9,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJZTFVVIIVULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=C(C=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,4R*)-N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)

![3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B3013087.png)